molecular formula C15H17N3O2S B5957443 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENETHYLACETAMIDE

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENETHYLACETAMIDE

Cat. No.: B5957443
M. Wt: 303.4 g/mol
InChI Key: VEYSSDYQEFIFDX-UHFFFAOYSA-N
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Description

2-[(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-phenethylacetamide is a thioacetamide derivative featuring a pyrimidinone core (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl) linked via a sulfanyl group to an acetamide scaffold substituted with a phenethyl group. This compound is synthesized through alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 2-chloro-N-phenethylacetamide in the presence of potassium carbonate in dimethylformamide (DMF) . Structural characterization via ¹H NMR, IR spectroscopy, and elemental analysis confirms its identity . The pyrimidinone ring system and sulfanyl-acetamide moiety are critical for its bioactivity, particularly in neurological applications, as seen in structurally related anticonvulsants .

Properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-9-13(19)18-15(17-11)21-10-14(20)16-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYSSDYQEFIFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENETHYLACETAMIDE typically involves the reaction of 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinylthiol with phenethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENETHYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENETHYLACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Aryl Derivatives

  • N-(4-Bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide (Lead Anticonvulsant):

    • Activity : Exhibits potent anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models, with ED₅₀ = 32 mg/kg and a protective index (PI) of 4.2 .
    • Structural Advantage : The electron-withdrawing bromine atom enhances metabolic stability and blood-brain barrier penetration compared to the phenethyl group in the target compound.
  • N-(4-Chlorophenyl)- and N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Crystal Structure: Intramolecular N–H⋯N hydrogen bonds create S(7) ring motifs, influencing molecular rigidity. The diaminopyrimidine ring improves solubility but reduces anticonvulsant potency compared to the methyl-oxo-pyrimidinone core .

N-Alkyl/Arylalkyl Derivatives

  • N-Phenethyl Substitution (Target Compound) :

    • Pharmacokinetics : The phenethyl group enhances lipophilicity (logP ≈ 2.8), favoring CNS penetration. However, this substitution may increase neurotoxicity (TD₅₀ = 135 mg/kg) compared to N-aryl analogs .

Modifications to the Pyrimidinone Core

Diaminopyrimidine vs. Methyl-Oxo-Pyrimidinone

  • 4,6-Diaminopyrimidinyl Derivatives: Hydrogen Bonding: Additional amino groups enable intermolecular N–H⋯O/N–H⋯Cl bonds, forming 3D networks (e.g., corrugated layers in compound I ). Bioactivity: Reduced anticonvulsant activity but improved antibacterial potency against Pectobacterium carotovorum (MIC = 12.5 µg/mL) .
  • 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl (Target Core) :

    • Electrophilicity : The oxo group increases electrophilicity at C4/C6, facilitating nucleophilic interactions in enzyme binding (e.g., GABA receptor modulation in anticonvulsants) .

Functional Group Additions to the Sulfanyl-Acetamide Chain

  • 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides: Enzyme Inhibition: Compound 8q inhibits α-glucosidase (IC₅₀ = 49.71 µM) more effectively than acarbose (IC₅₀ = 38.25 µM), attributed to the indole-oxadiazole moiety’s planar aromaticity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituent (R) Key Activity/Property Source
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N~1~-phenethylacetamide Methyl-oxo-pyrimidinone Phenethyl Anticonvulsant (PI = 4.2)
N-(4-Bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide Methyl-oxo-pyrimidinone 4-Bromophenyl Anticonvulsant (ED₅₀ = 32 mg/kg)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidine 4-Chlorophenyl Antibacterial (MIC = 12.5 µg/mL)
4-{[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}benzenesulfonamide Methyl-oxo-pyrimidinone Benzenesulfonamide Carbonic anhydrase inhibition
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8q) Oxadiazole-indole Varied N-substituents α-Glucosidase inhibition (IC₅₀ = 49.71 µM)

Research Findings and Implications

  • Anticonvulsant SAR: The 4-methyl-6-oxo-pyrimidinone core is optimal for anticonvulsant activity, with N-aryl substituents (e.g., 4-bromophenyl) balancing potency and toxicity .
  • Crystallographic Insights: Hydrogen-bonding patterns in diaminopyrimidine derivatives (e.g., N–H⋯Cl interactions) enhance thermal stability, relevant for solid-state formulation .
  • Divergent Bioactivities : Functionalization of the sulfanyl-acetamide chain (e.g., oxadiazole-indole) shifts activity toward enzyme inhibition, highlighting the scaffold’s versatility .

Biological Activity

The compound 2-[(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfany]-N~1~-phenethylacetamide (also known as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide ) has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to detail its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 303.4 g/mol
  • IUPAC Name : 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
  • CAS Registry Number : 135441620

Structural Representation

The compound features a pyrimidine ring with a sulfanyl group and an acetamide moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-[(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfany]-N~1~-phenethylacetamide exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis . The mechanism involves inhibition of crucial enzymes in the bacterial cell wall biosynthesis pathway. For instance, studies have highlighted the role of enzymes like NagA and GlmU as potential drug targets in combating tuberculosis .

  • Enzyme Inhibition : The compound may inhibit enzymes involved in peptidoglycan synthesis, which is essential for bacterial cell wall integrity.
  • Selective Targeting : It shows selectivity towards mycobacterial enzymes, potentially reducing side effects associated with traditional antibiotics .

Study 1: Inhibition of Mycobacterial Enzymes

A study published in PubMed characterized the structural and functional properties of mycobacterial NagA enzymes. The research demonstrated that inhibitors targeting NagA could effectively disrupt the synthesis of essential amino-sugar precursors required for cell wall biosynthesis in Mycobacterium tuberculosis .

Study 2: Structural Insights into GlmU

Another significant study focused on GlmU from Mycobacterium tuberculosis, revealing that it plays a critical role in bacterial growth and viability. The crystal structure analysis provided insights into how inhibitors like 2-[(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfany]-N~1~-phenethylacetamide could be designed to target this enzyme effectively .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntimicrobialMycobacterium tuberculosisInhibition of cell wall synthesis
Enzyme inhibitionNagADisruption of amino-sugar metabolism
Enzyme inhibitionGlmUImpaired bacterial growth

Q & A

Q. What synthetic routes are commonly employed for synthesizing 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-phenethylacetamide, and what are the critical reaction conditions?

The compound is synthesized via alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 2-chloroacetamide derivatives. Key steps include:

  • Reacting thiourea with acetoacetic ester in the presence of sodium methoxide to form the pyrimidinone intermediate.
  • Alkylating the intermediate with 2-chloroacetamides in dimethylformamide (DMF) using potassium carbonate as a base .
  • Critical conditions: Anhydrous DMF, reaction temperature (typically 60–80°C), and stoichiometric control to minimize by-products.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • ¹H NMR : Assigns proton environments (e.g., pyrimidinyl methyl at δ ~2.3 ppm, sulfanyl protons at δ ~4.1 ppm).
  • LCMS : Validates molecular ion peaks (e.g., [M+H]+) and confirms molecular weight.
  • Elemental analysis : Ensures stoichiometric consistency (C, H, N, S percentages) .
  • Melting point : Assesses purity via sharp melting range.

Q. What initial biological screening approaches are appropriate for assessing the anticonvulsant potential of this compound?

  • In vitro assays : Electrophysiological studies (e.g., GABA receptor modulation).
  • Seizure models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents.
  • Dose-response profiling : Determine ED₅₀ values for efficacy and toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

  • X-ray crystallography : Use SHELXL for single-crystal refinement to confirm bond lengths, angles, and tautomeric forms .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous proton/carbon environments.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra.

Q. What strategies are recommended to optimize the synthetic yield and minimize by-products during the alkylation step?

  • Solvent optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for improved reaction kinetics.
  • Temperature control : Lower reaction temperature (40–50°C) to suppress hydrolysis of the chloroacetamide intermediate .

Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound under different conditions?

  • Reactivity studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Tautomer stability : Compare Gibbs free energies of keto-enol tautomers using Gaussian or ORCA software.
  • Solvent effects : Perform molecular dynamics (MD) simulations to assess solubility and aggregation tendencies.

Q. What in vivo experimental models are suitable for evaluating the pharmacokinetic properties of this compound?

  • ADME profiling : Use Sprague-Dawley rats for bioavailability, half-life (t₁/₂), and blood-brain barrier penetration studies.
  • Metabolite identification : LC-MS/MS analysis of plasma and urine samples post-administration.
  • Toxicokinetics : Monitor dose-dependent organ toxicity via histopathology and serum biomarkers.

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target affinity?

  • Pyrimidinyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the enol tautomer, potentially enhancing receptor binding .
  • Sulfanyl linker optimization : Replace the thioether with sulfone or sulfonamide groups to improve metabolic stability.
  • Phenethylamide substitution : Explore branched alkyl chains or heterocyclic rings to modulate lipophilicity and solubility .

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